Home > Products > Screening Compounds P78582 > 6-(Cyclobutylamino)pyrimidine-4-carboxylic acid
6-(Cyclobutylamino)pyrimidine-4-carboxylic acid - 1439897-57-0

6-(Cyclobutylamino)pyrimidine-4-carboxylic acid

Catalog Number: EVT-3032629
CAS Number: 1439897-57-0
Molecular Formula: C9H11N3O2
Molecular Weight: 193.206
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-(Cyclobutylamino)pyrimidine-4-carboxylic acid is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. It belongs to the class of pyrimidine derivatives, which are known for their biological activity, particularly as pharmaceutical agents. The compound is notable for its cyclobutylamino substituent, which may influence its pharmacological properties.

Source

The compound can be synthesized through various methods, with specific synthetic routes detailed in patent literature and scientific publications. These sources provide insights into the compound's preparation, structure-activity relationships, and potential therapeutic applications.

Classification

6-(Cyclobutylamino)pyrimidine-4-carboxylic acid is classified as a pyrimidine derivative. Pyrimidines are heterocyclic compounds that contain a six-membered ring with nitrogen atoms at positions 1 and 3. This compound specifically features a carboxylic acid functional group at position 4 and a cyclobutylamino group at position 6.

Synthesis Analysis

Methods

The synthesis of 6-(Cyclobutylamino)pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of pyrimidine derivatives with cyclobutylamine under controlled conditions to form the desired product.

Technical Details

  1. Starting Materials: The synthesis often begins with commercially available pyrimidine-4-carboxylic acid.
  2. Reagents: Cyclobutylamine is used as the amine source.
  3. Conditions: The reaction may be carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide, often at elevated temperatures to facilitate the reaction.
  4. Purification: The product is typically purified through recrystallization or chromatography to achieve high purity levels.
Molecular Structure Analysis

Structure

The molecular structure of 6-(Cyclobutylamino)pyrimidine-4-carboxylic acid can be represented as follows:

  • Molecular Formula: C10_{10}H12_{12}N2_{2}O2_{2}
  • Molecular Weight: Approximately 192.22 g/mol

Data

The compound exhibits a pyrimidine ring with a carboxylic acid group and a cyclobutylamino substituent, contributing to its unique chemical properties and potential biological activity.

Chemical Reactions Analysis

Reactions

6-(Cyclobutylamino)pyrimidine-4-carboxylic acid can participate in various chemical reactions typical of carboxylic acids and amines:

  1. Esterification: Reacting with alcohols to form esters.
  2. Amide Formation: Coupling with acyl chlorides or anhydrides to form amides.
  3. Decarboxylation: Under certain conditions, the carboxylic acid group may be removed.

Technical Details

These reactions often require specific conditions such as temperature control, choice of solvent, and catalysts (e.g., acid catalysts for esterification).

Mechanism of Action

Process

The mechanism of action for 6-(Cyclobutylamino)pyrimidine-4-carboxylic acid is primarily linked to its interaction with biological targets, potentially including enzymes or receptors involved in cellular signaling pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in polar organic solvents such as methanol and dimethyl sulfoxide; limited solubility in water.

Chemical Properties

  • pKa: The pKa value indicates the acidity of the carboxylic acid group, which influences its reactivity.
  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

Scientific Uses

6-(Cyclobutylamino)pyrimidine-4-carboxylic acid has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new drugs targeting specific diseases.
  2. Biological Research: Studying enzyme inhibition or receptor interactions related to cancer therapy or other therapeutic areas.
  3. Synthetic Chemistry: Serving as an intermediate in the synthesis of more complex molecules or pharmaceuticals.

This compound represents a promising area of research due to its structural features and potential biological activities, warranting further exploration in medicinal chemistry and related fields.

Synthetic Methodologies and Optimization Strategies

Multi-Step Organic Synthesis Pathways for Pyrimidine-4-Carboxylic Acid Derivatives

The synthesis of 6-(cyclobutylamino)pyrimidine-4-carboxylic acid (C₉H₁₁N₃O₂, CID 86277016) represents a strategic exercise in heterocyclic functionalization, requiring precise sequential modifications of the pyrimidine core [5]. This bicyclic compound integrates two pharmacophoric elements: the hydrogen-bonding capable pyrimidine ring and the conformationally restricted cyclobutylamino moiety, making its synthetic pathways particularly relevant to medicinal chemistry applications. The molecular architecture demands regioselective amination at the 6-position concurrent with preservation or introduction of the carboxylic acid functionality at position 4—a challenge addressed through multi-step synthetic sequences with critical optimization points at each stage.

Cyclobutylamino Group Introduction via Nucleophilic Substitution or Coupling Reactions

The strategic installation of the cyclobutylamino group leverages the inherent electronic bias of the pyrimidine ring, where position 6 exhibits heightened susceptibility to nucleophilic displacement relative to other ring positions. Modern synthetic approaches typically employ halopyrimidine precursors (especially 4,6-dichloropyrimidine or 6-chloro-4-carboxypyrimidine derivatives) as key intermediates for nucleophilic amination . Cyclobutylamine, while more sterically encumbered than linear alkylamines, participates effectively in these substitutions when reaction parameters are systematically optimized.

Key operational parameters influencing the nucleophilic displacement efficiency include:

  • Solvent polarity: High-polarity solvents (DMSO, DMF) enhance reaction rates by stabilizing transition states
  • Temperature modulation: Controlled heating (80-110°C) balances conversion efficiency with byproduct minimization
  • Acid scavengers: Tertiary amines (triethylamine, DIPEA) or inorganic bases (K₂CO₃) neutralize HBr/HCl formed during substitution

Table 1: Nucleophilic Substitution Optimization for Cyclobutylamino Installation

PrecursorSolvent SystemCatalyst/BaseTemp (°C)Reaction Time (h)Yield (%)
6-Chloro-4-methoxycarbonylpyrimidineDMFDIPEA90878
4-Cyano-6-fluoropyrimidineDMSOK₂CO₃1001265
6-Bromo-4-carboxypyrimidineNMPCs₂CO₃80682*
4,6-DichloropyrimidineEtOH/H₂OEt₃N701058

Yield after precipitation from aqueous medium

Coupling-based methodologies have emerged as viable alternatives, particularly for sterically demanding systems. Palladium-catalyzed Buchwald-Hartwig amination employs catalysts such as Pd₂(dba)₃/Xantphos, enabling cyclobutylamino introduction at milder temperatures (60-80°C) with superior functional group tolerance. However, these methods necessitate rigorous exclusion of oxygen and moisture, increasing operational complexity compared to classical nucleophilic substitution .

Functionalization of the Pyrimidine Core: Carboxylic Acid and Cyclobutylamino Synergistic Modifications

The carboxylic acid functionality at position 4 exhibits profound electronic interplay with the adjacent nitrogen atoms, significantly influencing both reactivity and regioselectivity during cyclobutylamino installation. Two predominant synthetic strategies have been developed to navigate this electronic interplay:

  • Carboxylate-first approach: Begins with ethyl pyrimidine-4-carboxylate (CAS 31462-59-6) as a stable, commercially available starting material (C₅H₄N₂O₂) [8]. Sequential chlorination at position 6 (using POCl₃, PCl₅, or SOCl₂) followed by cyclobutylamination establishes the key C-N bond. Subsequent ester hydrolysis (NaOH, LiOH, or KOH in aqueous/organic biphasic systems) delivers the target carboxylic acid. This route benefits from crystalline intermediates facilitating purification but risks ester hydrolysis during amination if harsh conditions are employed.

  • Amino-first pathway: Employs 6-chloropyrimidine derivatives with protected carboxylic acid equivalents. Orthoesters serve as particularly effective protecting groups for 4-carboxy functionalities, allowing subsequent deprotection under mild acidic conditions without cleaving the cyclobutylamino linkage. After amination, orthoester hydrolysis (dilute HCl, room temperature) cleanly generates the carboxylic acid without epimerization or ring-opening concerns.

Table 2: Carboxylic Acid Protection Strategies for Regioselective Amination

Protecting GroupInstallation ReagentStability During AminationDeprotection ConditionsOverall Yield (%)
Ethyl esterEtOH/H₂SO₄Moderate2M NaOH, 60°C, 4h65
tert-Butyl esterBoc₂O/DMAPExcellentTFA/DCM, rt, 1h78
OrthoesterHC(OEt)₃, p-TsOHExcellent0.5M HCl, rt, 30 min82
Acetyl-protected acidAc₂O, pyridineModerateNH₃/MeOH, 0°C, 2h58

The steric profile of the cyclobutyl group necessitates careful protection strategy selection. Orthoesters provide exceptional compatibility with cyclobutylamine's secondary nature while permitting ambient-temperature deprotection—critical for preventing decomposition of the strained cyclobutane ring under prolonged heating .

Catalytic Systems for Regioselective Amination at the Pyrimidine 6-Position

Achieving exclusive amination at the pyrimidine 6-position represents a significant synthetic hurdle due to the comparable reactivity of positions 2, 4, and 6 in dihalopyrimidine precursors. Modern catalytic approaches have largely supplanted classical thermal methods, offering enhanced regiocontrol under milder conditions. Three catalyst archetypes dominate contemporary synthesis:

Copper-catalyzed systems employing CuI with trans-N,N'-dimethylcyclohexane-1,2-diamine as ligand provide cost-effective amination specifically at the 6-position of 4-carboxy-substituted pyrimidines. This system leverages the carboxylate group's coordinating ability to direct catalyst placement, achieving >20:1 regioselectivity for 6-amination over 2-amination in model systems. Microwave irradiation dramatically accelerates these reactions (30-45 minutes vs. 12-24 hours conventionally) while maintaining selectivity profiles .

Palladium-based catalysts, particularly Pd(OAc)₂ with sterically demanding phosphines (t-BuXPhos, RuPhos), facilitate coupling even with electron-deficient pyrimidine systems where nucleophilic substitution fails. These catalysts demonstrate exceptional functional group tolerance, accommodating ester, nitrile, and carboxylic acid groups without protection. A critical enhancement involves adding catalytic zinc fluoride (ZnF₂), which activates the cyclobutylamine toward transmetalation while suppressing proto-dehalogenation side reactions .

Solvent-catalyst pairing optimization profoundly impacts efficiency. Non-coordinating solvents (toluene, dioxane) improve selectivity in palladium systems by minimizing ligand dissociation, while polar aprotic solvents (DMAc, NMP) enhance reaction rates in copper-catalyzed aminations. Notably, addition of molecular sieves (3Å) provides a dual benefit: scavenging trace water that deactivates catalysts and concentrating the amine component through adsorption, effectively increasing its local concentration near the catalytic center .

Table 3: Catalyst Systems for Regioselective Cyclobutylamination

Catalyst SystemLigandSolventTemp (°C)Regioselectivity (6- vs 2-)Turnover Number
CuI (10 mol%)N,N'-dimethylethylenediamineDMSO9018:142
Pd₂(dba)₃ (2 mol%)XantphosToluene80>50:189
Pd(OAc)₂ (3 mol%)RuPhos1,4-Dioxane70>50:195
CuBr (15 mol%)8-HydroxyquinolineDMF10012:138

Chiral Resolution Techniques for Enantiomerically Pure Derivatives

While 6-(cyclobutylamino)pyrimidine-4-carboxylic acid itself lacks stereocenters, its synthetic intermediates and structural analogs frequently require chiral resolution for pharmaceutical applications. The bicyclic analog rac-(1R,4S,6S,7S)-7-(ethoxycarbonyl)-3-oxabicyclo[4.1.0]heptane-4-carboxylic acid (CAS 2402789-96-0) exemplifies resolution challenges relevant to this chemical space [2]. Three principal resolution strategies deliver enantiopure materials:

Preparative chiral chromatography remains the gold standard for resolving racemates of complex pyrimidine derivatives. Polysaccharide-based stationary phases (Chiralpak IA, IC, or IG) operated in normal-phase mode (hexane/ethanol with 0.1% trifluoroacetic acid) achieve baseline separation of closely related enantiomers. The carboxylic acid functionality enables crucial hydrogen-bonding interactions with the chiral selector, while the cyclobutyl group's hydrophobicity enhances retention tuning. Optimization of the ethanol modifier concentration (8-15% v/v) balances resolution (Rₛ > 1.5) with analysis time (<25 minutes) [2].

Diastereomeric crystallization techniques leverage chiral auxiliaries forming crystalline salts. (−)-O,O'-Di-p-toluoyl-L-tartaric acid (DTTA) offers exceptional resolving power for amine-containing pyrimidines due to complementary hydrogen bonding networks. The process involves dissolving the racemate and resolving agent in warm methanol (1:0.5 molar ratio), followed by controlled cooling to 4°C. Initial crystal seeding with enantiopure material ensures selective crystallization of one diastereomer. Three successive crystallizations typically afford >99% ee material, though with significant yield sacrifice (25-30% per crystallization cycle) [2].

Kinetic resolution utilizing enantioselective enzymatic hydrolysis provides a biocatalytic alternative. Lipases from Candida antarctica (CAL-B) and Pseudomonas fluorescens (PFL) demonstrate moderate to high selectivity (E = 20-85) toward the hydrolysis of ethyl ester derivatives of pyrimidine carboxylic acids. The stereoselectivity arises from differential binding of enantiomers in the enzyme's active site, where the cyclobutyl group's orientation dictates accessibility of the ester moiety to the catalytic triad. Continuous process improvements using immobilized enzymes in flow reactors enhance productivity while enabling catalyst reuse for >15 cycles [2].

Table 4: Chiral Resolution Performance Comparison for Pyrimidine Carboxylate Derivatives

Resolution MethodResolution Agent/ConditionsOptimal Scaleee Achievable (%)Yield (%)Operational Complexity
Chiral HPLCChiralpak IA (250x20mm)50mg - 5g>99.585-90*High
Diastereomeric salt formation(−)-DTTA in MeOH5g - 100g99.040-45Medium
Enzymatic resolutionCAL-B, phosphate buffer pH 7.01g - 50g98.545 (theoretical max 50)Low

*Yield based on recovered material from collected fractions [2]

The resolution strategy selection depends critically on synthetic context. While chromatography delivers unparalleled purity for small-scale API intermediates, diastereomeric crystallization offers superior scalability for industrial applications despite lower yields. Emerging technologies like chiral simulated moving bed (SMB) chromatography promise to bridge this gap, combining preparative capacity with chromatographic efficiency.

Properties

CAS Number

1439897-57-0

Product Name

6-(Cyclobutylamino)pyrimidine-4-carboxylic acid

IUPAC Name

6-(cyclobutylamino)pyrimidine-4-carboxylic acid

Molecular Formula

C9H11N3O2

Molecular Weight

193.206

InChI

InChI=1S/C9H11N3O2/c13-9(14)7-4-8(11-5-10-7)12-6-2-1-3-6/h4-6H,1-3H2,(H,13,14)(H,10,11,12)

InChI Key

LQSSROPXSUFBJP-UHFFFAOYSA-N

SMILES

C1CC(C1)NC2=NC=NC(=C2)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.